6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C₆H₃ClIN₃ and a molecular weight of 279.47 g/mol . This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One notable method involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides . This eco-friendly method utilizes microwave irradiation to facilitate a tandem reaction, resulting in the formation of the target compound in good-to-excellent yields . The reaction conditions are mild, and the process demonstrates good functional group tolerance, making it suitable for large-scale production .
Chemical Reactions Analysis
6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine) on the triazolopyridine ring.
Oxidation and Reduction:
Condensation Reactions: The compound can form condensation products with various nucleophiles, leading to the formation of more complex heterocyclic structures.
Scientific Research Applications
6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs due to its potential biological activities.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with various molecular targets, including enzymes and receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The specific pathways and molecular targets involved depend on the context of its use in medicinal or biological research .
Comparison with Similar Compounds
6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine can be compared to other triazolopyridine derivatives, such as:
8-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but with different positioning of the chlorine and iodine atoms.
5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine: Another derivative with a different substitution pattern.
Pyrazolo[3,4-d]pyrimidine: A related scaffold with a different heterocyclic core, used in similar applications.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound in specific research contexts .
Properties
IUPAC Name |
6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENYWTQYOHGJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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